N1-cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-cyclohexyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly referred to as CX-5461, is a small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is known to inhibit RNA polymerase I transcription, which plays a crucial role in ribosomal RNA synthesis and is vital for cellular growth and proliferation.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H25N3O3 |
Molecular Weight | 343.427 g/mol |
CAS Number | 941958-01-6 |
Purity | Typically >95% |
CX-5461 functions primarily as an inhibitor of RNA polymerase I, which is essential for the transcription of ribosomal RNA (rRNA). By targeting this enzyme, CX-5461 disrupts ribosome biogenesis, leading to reduced protein synthesis and ultimately inducing apoptosis in cancer cells. This mechanism is particularly relevant in cancer types characterized by high levels of rRNA synthesis, such as certain leukemias and solid tumors.
Anticancer Activity
Research has shown that CX-5461 exhibits significant anticancer properties across various cancer cell lines. Notably, studies have indicated:
- Inhibition of Cell Proliferation : CX-5461 effectively inhibits the proliferation of cancer cells in vitro. For instance, a study demonstrated that treatment with CX-5461 resulted in a dose-dependent reduction in cell viability in multiple myeloma cell lines.
- Induction of Apoptosis : The compound has been shown to induce apoptosis through the activation of p53 pathways. In a study involving breast cancer cells, CX-5461 treatment led to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Case Studies
Several case studies highlight the efficacy of CX-5461 in clinical settings:
- Multiple Myeloma : A clinical trial reported that patients with relapsed multiple myeloma who received CX-5461 showed promising responses, with some achieving partial remission.
- Solid Tumors : In a cohort study involving patients with solid tumors, treatment with CX-5461 resulted in tumor shrinkage in a subset of patients, particularly those with high rRNA synthesis rates.
Toxicity and Side Effects
While CX-5461 shows significant promise as an anticancer agent, it is essential to consider its toxicity profile. Clinical trials have reported side effects such as:
- Hematological Toxicity : Patients often experience cytopenias, including anemia and thrombocytopenia.
- Gastrointestinal Symptoms : Nausea and diarrhea are common adverse effects associated with the treatment.
Future Directions
Ongoing research aims to explore combination therapies involving CX-5461 and other agents to enhance its therapeutic efficacy while mitigating side effects. Additionally, further studies are needed to understand the full spectrum of biological activities and potential applications in treating various malignancies.
属性
IUPAC Name |
N-cyclohexyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-9-10-15(12-16(13)22-11-5-8-17(22)23)21-19(25)18(24)20-14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIDPNTYNIXRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。